molecular formula C10H8N2 B6154275 3-ethynyl-2-methyl-2H-indazole CAS No. 58536-60-0

3-ethynyl-2-methyl-2H-indazole

Cat. No.: B6154275
CAS No.: 58536-60-0
M. Wt: 156.18 g/mol
InChI Key: PTJXYZNANDPUCC-UHFFFAOYSA-N
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Description

3-ethynyl-2-methyl-2H-indazole is a heterocyclic compound with a molecular formula of C10H8N2 It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-2-methyl-2H-indazole typically involves the reaction of 2-methyl-3-nitroaniline with ethynylating agents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2-methyl-3-iodoaniline reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid derivatives, while reduction can produce 2-methyl-3-aminoindazole.

Scientific Research Applications

3-ethynyl-2-methyl-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethynyl-2-methyl-2H-indazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or modulate the activity of specific proteins, leading to various biological effects. For instance, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2H-indazole: Lacks the ethynyl group, which may result in different reactivity and biological activity.

    3-ethynyl-1H-indazole: The position of the ethynyl group differs, potentially leading to variations in chemical behavior and applications.

    2-methyl-3-nitroindazole: Contains a nitro group instead of an ethynyl group, affecting its redox properties and reactivity.

Uniqueness

3-ethynyl-2-methyl-2H-indazole is unique due to the presence of both the ethynyl and methyl groups on the indazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58536-60-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethynyl-2-methylindazole

InChI

InChI=1S/C10H8N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1,4-7H,2H3

InChI Key

PTJXYZNANDPUCC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C#C

Purity

95

Origin of Product

United States

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